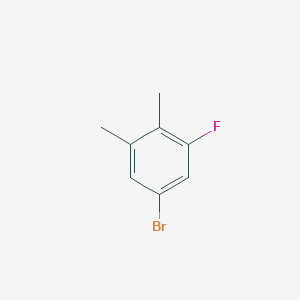
5-Bromo-1-fluoro-2,3-dimethylbenzene
Vue d'ensemble
Description
The compound 5-Bromo-1-fluoro-2,3-dimethylbenzene is a halogenated aromatic molecule that contains bromine and fluorine substituents on a benzene ring, which is further modified with methyl groups. This structure is a derivative of benzene and is part of a broader class of compounds that are often used in organic synthesis and materials science due to their unique chemical properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is significantly influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene, a related compound, shows how bromine and fluorine atoms affect the geometry and normal modes of vibrations of the benzene ring . Such studies are crucial for understanding the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
Halogenated benzenes are versatile intermediates in organic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene is used to prepare organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, which are synthetically useful . The reactivity of such compounds is often explored through the study of their electronic structure, absorption bands, and frontier molecular orbital energies .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The presence of halogens can affect properties like dipole moment, absorption wavelengths, excitation energy, and thermodynamic properties such as heat capacities, entropies, and enthalpy changes . These properties are essential for predicting the behavior of the compound in various chemical environments and for designing new materials and reactions.
Safety and Hazards
Mécanisme D'action
Target of Action
As a derivative of benzene, it is likely to interact with various biological targets via electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 : The electrophile (in this case, the bromine or fluorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with its targets while maintaining the stability of the aromatic ring .
Biochemical Pathways
The compound’s electrophilic aromatic substitution mechanism suggests that it could potentially influence pathways involving aromatic compounds .
Pharmacokinetics
- Absorption and Distribution : Given its lipophilic nature (LogP = 3.90 ), the compound is likely to be absorbed and distributed in fatty tissues.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-fluoro-2,3-dimethylbenzene. For instance, the compound is practically insoluble in water (0.018 g/L at 25 ºC ), suggesting that its bioavailability and action may be influenced by the hydration status of the environment. Additionally, the compound’s stability may be affected by temperature, as it has a boiling point of 205.0±35.0 °C at 760 mmHg .
Propriétés
IUPAC Name |
5-bromo-1-fluoro-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJBSZYQBRDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


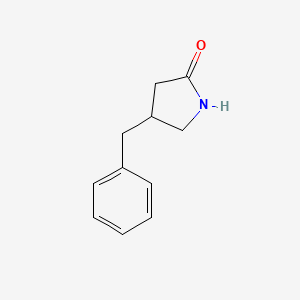

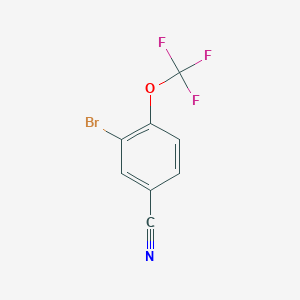
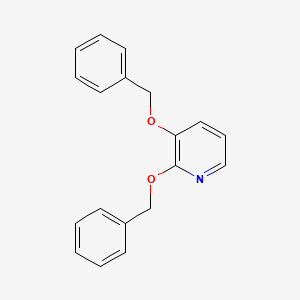


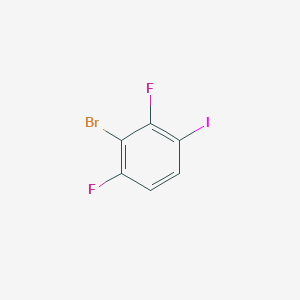
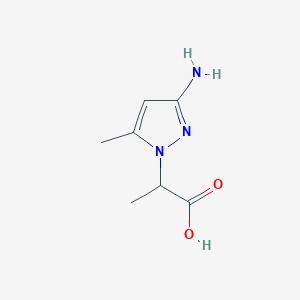
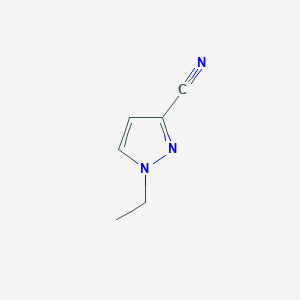
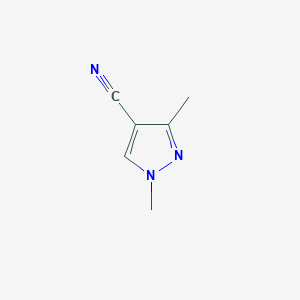
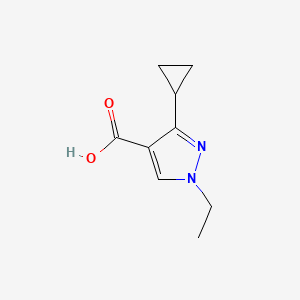

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)